molecular formula C18H16N2O2S B5818686 2-(3-formyl-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

2-(3-formyl-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B5818686
M. Wt: 324.4 g/mol
InChI Key: HEQWZSPGWRHZQD-UHFFFAOYSA-N
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Description

2-(3-formyl-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is an organic compound with a complex structure that includes an indole ring, a formyl group, and a phenylacetamide moiety

Properties

IUPAC Name

2-(3-formylindol-1-yl)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-23-15-6-4-5-14(9-15)19-18(22)11-20-10-13(12-21)16-7-2-3-8-17(16)20/h2-10,12H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQWZSPGWRHZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formyl-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the indole ring, followed by the introduction of the formyl group at the 3-position. The phenylacetamide moiety is then attached through an amide bond formation reaction. Specific reagents and conditions may vary, but common steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

    Formylation: The Vilsmeier-Haack reaction is often used to introduce the formyl group at the 3-position of the indole ring.

    Amide Bond Formation: This step involves the reaction of the formylated indole with 3-(methylsulfanyl)aniline in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-formyl-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: 2-(3-carboxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide.

    Reduction: 2-(3-hydroxymethyl-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-formyl-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The formyl group can act as an electrophile, facilitating interactions with nucleophilic sites in biological molecules. The indole ring can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-formyl-1H-indol-1-yl)acetamide: Lacks the phenylacetamide moiety.

    N-(3-methylsulfanylphenyl)acetamide: Lacks the indole ring and formyl group.

    3-formyl-1H-indole: Lacks the phenylacetamide moiety and acetamide linkage.

Uniqueness

2-(3-formyl-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to the combination of the indole ring, formyl group, and phenylacetamide moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

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